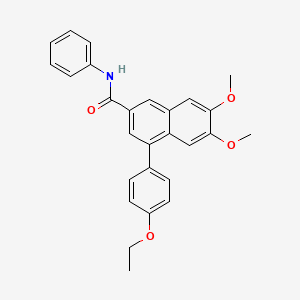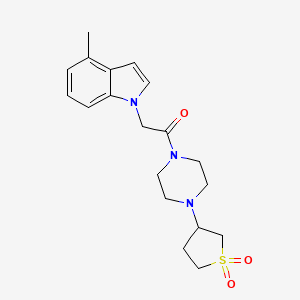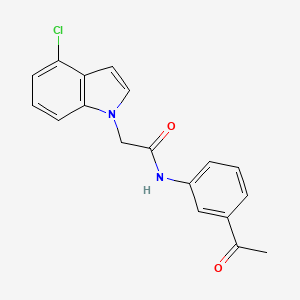![molecular formula C25H23N3O3 B14955624 N-(3,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B14955624.png)
N-(3,4-dimethylphenyl)-2-[3-oxo-1-(phenylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials might include benzoyl chloride, tetrahydroquinoxaline, and 3,4-dimethylaniline. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions could lead to the formation of tetrahydroquinoxaline derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline-2,3-dione derivatives, while reduction could produce tetrahydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound might be investigated for similar activities in biological research.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Quinoxaline derivatives have shown promise in treating diseases like cancer, bacterial infections, and neurological disorders.
Industry
Industrially, this compound might be used in developing new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. For instance, it might inhibit enzymes or receptors involved in disease pathways. The exact mechanism would depend on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A simpler derivative with known biological activities.
Benzoylquinoxaline: A related compound with a benzoyl group attached to the quinoxaline ring.
Dimethylphenylacetamide: A compound with a similar acetamide structure but different substituents.
Uniqueness
2-(1-BENZOYL-3-OXO-1,2,3,4-TETRAHYDROQUINOXALIN-2-YL)-N-(3,4-DIMETHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness might confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C25H23N3O3 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(3,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C25H23N3O3/c1-16-12-13-19(14-17(16)2)26-23(29)15-22-24(30)27-20-10-6-7-11-21(20)28(22)25(31)18-8-4-3-5-9-18/h3-14,22H,15H2,1-2H3,(H,26,29)(H,27,30) |
InChI Key |
VBAWJMBYXKPFNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-({3-[4-(allyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B14955542.png)

![(2Z)-6-[(3,4-dichlorobenzyl)oxy]-2-(2,4,5-trimethoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B14955554.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B14955562.png)
![2-(3-Acetyl-indol-1-yl)-N-[2-(1H-indol-3-yl)-ethyl]-acetamide](/img/structure/B14955566.png)

![(5Z)-5-(4-fluorobenzylidene)-2-[(E)-2-phenylethenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955586.png)
![(5Z)-2-[(E)-2-(thiophen-2-yl)ethenyl]-5-(thiophen-2-ylmethylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14955601.png)
![5-(1,3-Benzothiazol-2-yl)-6-imino-7-(3-methoxypropyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B14955609.png)

![N-[2-(1H-benzimidazol-1-yl)ethyl]-5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14955627.png)
![7-chloro-N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B14955629.png)

![Dimethyl 4-{3-methoxy-4-[(2-methylbenzoyl)oxy]phenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B14955645.png)
